![molecular formula C12H11NO2 B12879306 [3-(1H-Pyrrol-1-yl)phenyl]acetic acid CAS No. 112575-87-8](/img/structure/B12879306.png)
[3-(1H-Pyrrol-1-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic heterocycles It features a pyrrole ring attached to a phenyl group, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 3-bromophenylacetic acid with pyrrole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Suzuki coupling reaction, where 3-bromophenylacetic acid is coupled with pyrrole-2-boronic acid in the presence of a palladium catalyst and a base like sodium carbonate. This reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of 2-(3-(1H-pyrrol-1-yl)phenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 2-(3-bromo-1H-pyrrol-1-yl)phenylacetic acid.
Aplicaciones Científicas De Investigación
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(1H-Indol-1-yl)phenyl)acetic acid: Similar structure but with an indole ring instead of a pyrrole ring.
2-(3-(1H-Imidazol-1-yl)phenyl)acetic acid: Contains an imidazole ring instead of a pyrrole ring.
2-(3-(1H-Pyrazol-1-yl)phenyl)acetic acid: Features a pyrazole ring in place of the pyrrole ring.
Uniqueness
2-(3-(1H-Pyrrol-1-yl)phenyl)acetic acid is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
112575-87-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(3-pyrrol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9H2,(H,14,15) |
Clave InChI |
WTOSROUNYWZHRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)C2=CC=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
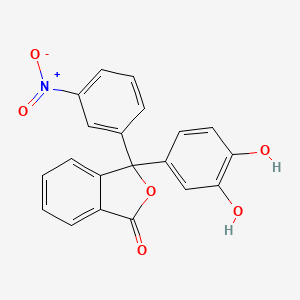
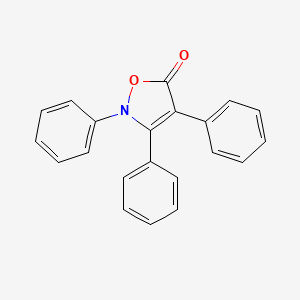
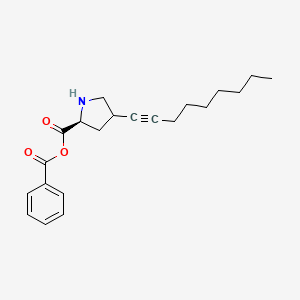


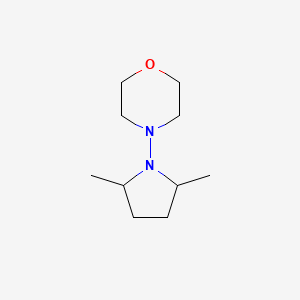

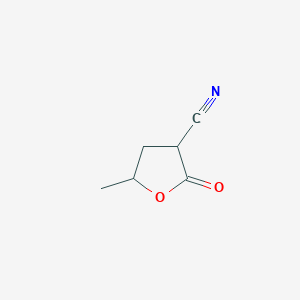

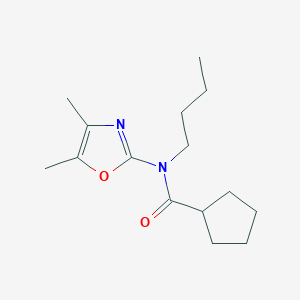
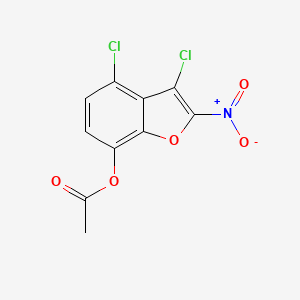
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![4-(Difluoromethyl)-2-ethylbenzo[d]oxazole](/img/structure/B12879314.png)
